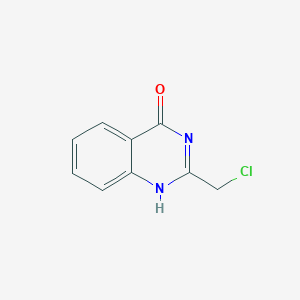

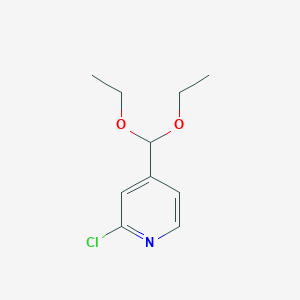

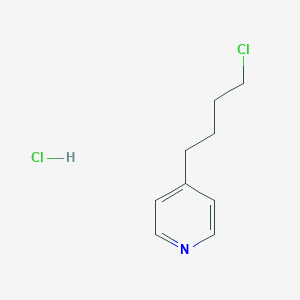

![molecular formula C14H11ClN2 B186823 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 5121-09-5](/img/structure/B186823.png)

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine, commonly known as PhIP, is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. PhIP is a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including breast, prostate, and colon cancer.

Mecanismo De Acción

PhIP is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. PhIP can also induce oxidative stress and inflammation, which can contribute to cancer development. Additionally, PhIP has been shown to activate signaling pathways that promote cell proliferation and survival, which can also contribute to cancer development.

Efectos Bioquímicos Y Fisiológicos

PhIP has been shown to cause DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to induce tumors in animal models, including breast, prostate, and colon tumors. PhIP has been shown to affect various physiological processes, including immune function, hormonal regulation, and metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PhIP is a potent mutagen and carcinogen, which makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity and carcinogenicity also pose a risk to researchers working with the compound. Additionally, the formation of PhIP during the cooking of meat can make it difficult to control for dietary factors in animal studies.

Direcciones Futuras

Future research on PhIP should focus on identifying ways to reduce exposure to the compound, such as developing cooking methods that minimize the formation of PhIP in meat. Additionally, research should focus on identifying biomarkers of PhIP exposure and developing interventions to reduce the risk of cancer associated with PhIP exposure. Finally, research should focus on identifying other dietary factors that may interact with PhIP to increase or decrease cancer risk.

Métodos De Síntesis

PhIP can be synthesized through the reaction of 4-chloroaniline, 2-amino-6-methylpyridine, and sodium nitrite in the presence of hydrochloric acid and copper powder. The reaction proceeds through a diazonium intermediate, which then undergoes a coupling reaction with the 2-amino-6-methylpyridine to form PhIP.

Aplicaciones Científicas De Investigación

PhIP is widely used in scientific research to study its mutagenic and carcinogenic properties. It is used to induce tumors in animal models, and to investigate the mechanisms by which it causes DNA damage and promotes cancer development. PhIP is also used to study the effects of dietary factors on cancer risk, as it is formed during the cooking of meat, which is a common dietary source of PhIP.

Propiedades

Número CAS |

5121-09-5 |

|---|---|

Nombre del producto |

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine |

Fórmula molecular |

C14H11ClN2 |

Peso molecular |

242.7 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C14H11ClN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |

Clave InChI |

IHXCPOUKJROXJU-UHFFFAOYSA-N |

SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |

SMILES canónico |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)